molecular formula C25H24N4O4S B11253487 N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11253487
M. Wt: 476.5 g/mol
InChI Key: OVAUQOMWUHXIQI-UHFFFAOYSA-N
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Description

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of benzodioxepin, furan, phenyl, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxepin and triazole intermediates, followed by their coupling through a series of reactions.

    Preparation of Benzodioxepin Intermediate: The benzodioxepin moiety can be synthesized via a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Synthesis of Triazole Intermediate:

    Coupling Reaction: The final step involves coupling the benzodioxepin and triazole intermediates through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole moiety, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, leading to the formation of amines or dihydrotriazoles.

    Substitution: The benzodioxepin and triazole rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions for substitution reactions typically involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as DMF or tetrahydrofuran (THF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the electrophile or nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfur-containing functional groups. Its triazole moiety also makes it a candidate for click chemistry applications, facilitating the labeling and tracking of biomolecules.

Medicine

The compound’s potential medicinal applications include its use as a scaffold for drug development. The benzodioxepin and triazole rings are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its derivatives for therapeutic uses.

Industry

In the industrial sector, this compound can be utilized in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can act as a bioisostere for amides, influencing enzyme binding and activity. The benzodioxepin moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • **this compound derivatives
  • **Other benzodioxepin-triazole hybrids

Uniqueness

The uniqueness of this compound lies in its combination of multiple pharmacophores within a single molecule. This allows for multi-target interactions, potentially leading to enhanced therapeutic effects and reduced side effects compared to simpler compounds.

Properties

Molecular Formula

C25H24N4O4S

Molecular Weight

476.5 g/mol

IUPAC Name

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H24N4O4S/c1-17(18-10-11-20-22(15-18)33-14-6-13-31-20)26-23(30)16-34-25-28-27-24(21-9-5-12-32-21)29(25)19-7-3-2-4-8-19/h2-5,7-12,15,17H,6,13-14,16H2,1H3,(H,26,30)

InChI Key

OVAUQOMWUHXIQI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCCO2)NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CO5

Origin of Product

United States

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